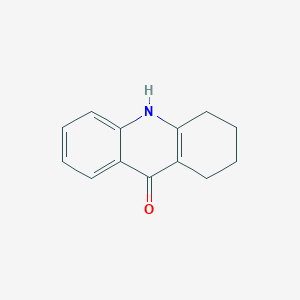

9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Description

Overview of Acridinone (B8587238) Class in Life Sciences and Pharmaceutical Research

The broader class of acridone (B373769) derivatives has long been recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities. nih.gov These compounds are known to interact with various biological targets, leading to a diverse array of therapeutic effects.

The planar nature of the acridone ring system allows it to intercalate between the base pairs of DNA and RNA, a mechanism that underpins the potent anticancer activity observed in many of its derivatives. nih.gov Beyond cancer, acridone-based compounds have demonstrated significant potential as antimicrobial, antiviral, and antimalarial agents. nih.govresearchgate.net Furthermore, their ability to inhibit enzymes such as acetylcholinesterase has made them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov

The versatility of the acridone nucleus allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored biological activities and improved pharmacokinetic profiles.

Historical Context and Significance of Tetrahydroacridinone Scaffold

While the parent compound, acridine (B1665455), was first isolated in the late 19th century, the exploration of its partially saturated derivatives, such as the tetrahydroacridinones, is a more recent endeavor in medicinal chemistry. The development of synthetic methods to produce the tetrahydroacridinone core has been a crucial step in unlocking its therapeutic potential. A common synthetic route involves the reaction of N-phenylanthranilic acid derivatives with strong acids. nih.gov

The significance of the tetrahydroacridinone scaffold lies in its ability to serve as a versatile platform for the development of a wide range of bioactive molecules. By introducing various substituents to the core structure, researchers have been able to modulate the compounds' activity against different biological targets. This has led to the discovery of potent and selective inhibitors of enzymes, as well as compounds with significant antimicrobial and anticancer properties. The ongoing research into tetrahydroacridinone derivatives continues to yield promising new drug candidates with the potential to address a variety of unmet medical needs.

Detailed Research Findings

The therapeutic potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- derivatives is underscored by a growing body of research demonstrating their efficacy in various preclinical models. The following tables summarize key findings in the areas of acetylcholinesterase inhibition, and anticancer and antimicrobial activities.

Acetylcholinesterase Inhibitory Activity of Tetrahydroacridine Derivatives

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Tetrahydroacridine derivatives have emerged as potent AChE inhibitors. nih.gov

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| CHDA (a tetrahydroacridine derivative) | Acetylcholinesterase (AChE) | Lower than Rivastigmine (specific value not provided) | nih.gov |

| Tacrine-derived cholinesterase inhibitors | Acetylcholinesterase (AChE) | 117.5 to 455 nM | nih.gov |

| Annulated tetrahydroazocine ester derivatives (11 and 15) | Acetylcholinesterase (AChE) | 5 to 40 µM | nih.gov |

Anticancer Activity of Acridone and Tetrahydroacridone Derivatives

The ability of acridone derivatives to intercalate with DNA makes them potent anticancer agents. Research has demonstrated significant cytotoxic activity of various derivatives against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|

| N10-substituted acridone-2-carboxamide derivative (8f) | MCF-7 (breast cancer) | 4.72 µM | nih.gov |

| N10-substituted acridone-2-carboxamide derivative (8f) | MDA-MB-231 (breast cancer) | 5.53 µM | nih.gov |

Antimicrobial Activity of Acridone and Tetrahydroacridone Derivatives

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Acridone and its derivatives have shown promising activity against a variety of bacteria and fungi. nih.govresearchgate.net

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Pseudomonas aeruginosa | 35 mm inhibition zone at 400 mg/mL | nih.gov |

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Escherichia coli | 26 mm inhibition zone at 400 mg/mL | nih.gov |

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Staphylococcus aureus | 19 mm inhibition zone at 400 mg/mL | nih.gov |

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Candida albicans | 20 mm inhibition zone at 400 mg/mL | nih.gov |

| 9-acridone-N-acetic acid | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | ptfarm.pl |

| 9-acridone-N-2-propionic acid | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | ptfarm.pl |

| 2-methoxy-9-acridone-N-acetic acid | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | ptfarm.pl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTAUZJWYDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157142 | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-04-5, 13161-85-8 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9 2h Acridinone, 1,3,4,10 Tetrahydro and Its Derivatives

Established Synthetic Pathways to the Tetrahydroacridinone Core

Traditional methods for constructing the tetrahydroacridinone framework have relied on robust and well-established chemical transformations. These pathways often involve the assembly of the tricyclic system through annulation, condensation, and cyclization reactions, providing reliable access to a variety of derivatives.

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone in the synthesis of polycyclic systems like tetrahydroacridinones. The Friedländer annulation is a particularly effective and straightforward method for this purpose. researchgate.netwikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a cyclic β-dicarbonyl compound. organic-chemistry.org

In the context of tetrahydroacridinone synthesis, the Friedländer reaction is employed by reacting a 2-aminobenzaldehyde (B1207257) with a cyclic 1,3-dione, for instance, 1,3-cyclohexanedione (B196179) or 5,5-dimethyl-1,3-cyclohexanedione (dimedone). researchgate.net This reaction can be catalyzed by acids or bases, and in some instances, proceeds simply by heating the reactants. wikipedia.orgresearchgate.net Water has also been explored as a green solvent for this synthesis, sometimes eliminating the need for a catalyst. researchgate.netresearchgate.net The reaction sequence is initiated by an aldol-type condensation between the ketone functionality of the dione (B5365651) and the aromatic amine, followed by a cyclizing dehydration to form the final acridinone (B8587238) ring system. The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines and, by extension, tetrahydroacridinones. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Features | Reference |

| 2-Aminobenzaldehyde | 1,3-Cyclohexanedione | Friedländer Annulation | Forms the tetrahydroacridinone core. | researchgate.net |

| 2-Aminobenzaldehyde | Dimedone | Friedländer Annulation | Can be performed in water, often without a catalyst. | researchgate.net |

| 2-Aminoaryl ketone | α-Methylene ketone | Friedländer Annulation | A general method for polysubstituted quinoline (B57606) synthesis. | organic-chemistry.orgnih.gov |

Multicomponent condensation reactions are highly efficient for the synthesis of complex molecules like tetrahydroacridinones from simple starting materials in a single step. acs.orgacs.org A prevalent method is a three-component reaction involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound such as dimedone. acs.org

The mechanism of this reaction has been a subject of investigation. One widely accepted pathway involves an initial Knoevenagel condensation between the aldehyde and the 1,3-dione to form a Knoevenagel adduct. This is followed by a Michael addition of the aromatic amine to the adduct, and subsequent intramolecular cyclization and dehydration to yield the tetrahydroacridinone. acs.org However, recent studies have provided evidence for an alternative pathway where a Michael adduct is first formed between the aldehyde and the 1,3-dione. This adduct then reacts with the aromatic amine, leading to the final product through cyclization. acs.org This reaction can be promoted by a base like piperidine. acs.org

Another notable multicomponent reaction is the Betti reaction, which involves the condensation of an aldehyde, a primary aromatic amine, and a phenol (B47542) to produce α-aminobenzylphenols. wikipedia.orgnih.gov While not a direct route to tetrahydroacridinones, its principles of forming C-C and C-N bonds in a one-pot process are relevant to the synthesis of complex nitrogen-containing heterocycles. nih.gov

| Component 1 | Component 2 | Component 3 | Reaction Type | Proposed Intermediate | Reference |

| Aromatic Amine | Aldehyde | 1,3-Dione (e.g., Dimedone) | Three-component condensation | Knoevenagel adduct or Michael adduct | acs.org |

The final ring-closing step is a critical stage in the synthesis of the tetrahydroacridinone scaffold. In the context of the multicomponent reactions described above, the cyclization is the intramolecular event that follows the initial intermolecular condensations.

One proposed mechanism involves the formation of an enaminone intermediate from the reaction of the Michael adduct with an aromatic amine. This enaminone can then undergo a retro-aldol-type reaction to form an aza-triene intermediate. A subsequent six-electron thermal electrocyclic ring closure of this aza-triene, followed by aromatization, leads to the formation of the stable tricyclic tetrahydroacridinone system. acs.org Other cyclization strategies, such as the intramolecular cyclization of tris(β-oximinoalkyl)amines to form tetraazaadamantanes, highlight the diversity of intramolecular ring-forming reactions in organic synthesis, although they are not directly applied to tetrahydroacridinone synthesis. nih.gov

Novel Catalytic Approaches in Tetrahydroacridinone Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and environmental compatibility. For the synthesis of tetrahydroacridinones and related heterocycles, palladium- and copper-catalyzed reactions have emerged as powerful tools.

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations. While specific examples of palladium-catalyzed synthesis of 1,3,4,10-tetrahydroacridinone are not extensively documented in the provided results, the principles of palladium-catalyzed reactions are applicable. For instance, palladium-catalyzed reactions are used for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.gov This type of reaction, which involves the formation of both a C-O and a C-C bond in a single step, demonstrates the potential of palladium catalysis for constructing heterocyclic systems. nih.gov

Furthermore, palladium-catalyzed domino reactions, such as carbopalladation followed by C-H activation, have been employed to synthesize complex tetrasubstituted alkenes. organic-chemistry.org The Fujiwara-Moritani reaction, a palladium-catalyzed alkenylation of C-H bonds, has also been adapted for the functionalization of heterocyclic systems like 4-thiazolidinones under acid-free conditions. nih.gov These examples suggest that palladium-catalyzed cross-coupling and C-H functionalization strategies could be developed for the novel synthesis of tetrahydroacridinone derivatives.

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed tandem or domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for the synthesis of complex molecules. For example, copper(I)-catalyzed tandem reactions involving the cycloaddition of 1-copper(I) alkynes with azides, followed by electrophilic substitution, have been developed for the synthesis of trisubstituted triazoles. researchgate.netnih.gov

In the realm of quinoline synthesis, a highly efficient multicomponent domino reaction for preparing functionalized quinolines from 2-bromoaromatic aldehydes/ketones has been devised using a CuSO4–D-glucose catalyst system. This process involves sequential SNAr/reduction/Friedländer annulation steps. researchgate.net Copper has also been used to catalyze the intermolecular annulation of 2-amine- researchgate.netacs.orgwikipedia.orgtriazines and aryl nitriles to synthesize wikipedia.orgacs.orgacs.orgtriazolo[1,5-a] researchgate.netacs.orgwikipedia.orgtriazines through N-C and N-N bond formation. nih.gov These examples of copper-catalyzed synthesis of nitrogen-containing heterocycles indicate the potential for developing novel copper-catalyzed tandem processes for the construction of the tetrahydroacridinone skeleton.

Iron-Catalyzed Annulation Methods

Iron catalysis has emerged as a cost-effective and environmentally benign approach for constructing heterocyclic frameworks. While direct iron-catalyzed annulation for 1,3,4,10-tetrahydro-9(2H)-acridinone is a developing area, related methodologies for synthesizing quinolin-4-ones and quinolines highlight the potential of this strategy. These reactions often proceed through a cascade mechanism involving condensation, cyclization, and oxidation or dehydrogenation.

For instance, an iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes using inexpensive FeCl3 and oxygen as the oxidant provides an efficient route to 2,4-disubstituted quinolines with no hazardous byproducts. chemistryviews.org Similarly, iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction between aldehydes, anilines, and nitroalkanes to afford substituted quinolines in high yields. rsc.org Another notable method involves the iron(III)-catalyzed oxidative coupling of an alcohol or methyl arene with a 2-amino phenyl ketone. acs.org In this process, the alcohol or methyl arene is first oxidized to an aldehyde, which then undergoes a tandem condensation, Mannich-type cyclization, and final oxidation to form the quinolone ring. acs.org

A proposed mechanism for such a reaction starting from an alcohol involves initial oxidation to an aldehyde, followed by condensation with an amine to form an imine intermediate. This intermediate then undergoes a Mannich-type cyclization, and a final oxidation step yields the quinolone product. acs.org These iron-catalyzed methods demonstrate the versatility of iron in facilitating the key bond-forming steps required for annulation and are promising for adaptation to tetrahydroacridinone synthesis. acs.orgrsc.orgnih.govnih.gov

Starch Sulfuric Acid as a Heterogeneous Catalyst

In the pursuit of greener and more sustainable chemical processes, biopolymer-based catalysts have gained significant attention. Starch sulfuric acid (SSA) has been identified as an effective, biodegradable, and renewable heterogeneous solid acid catalyst for the synthesis of various heterocyclic compounds, including tetrahydroacridinone derivatives. acs.org

The catalyst is prepared by the dropwise addition of chlorosulfonic acid to a stirred mixture of starch in chloroform (B151607) at 0 °C. After the addition is complete, the mixture is stirred for an additional two hours to remove HCl gas. The resulting solid is filtered, washed with methanol, and dried to yield starch sulfuric acid as a cream-colored powder. acs.org

This heterogeneous catalyst has been successfully employed in the one-pot synthesis of 3,9,10-trisubstituted-3,4,6,7-tetrahydroacridine-1,8(2H,5H)-diones. The reaction involves the condensation of an aldehyde, dimedone, and an amine in the presence of SSA under solvent-free conditions with microwave irradiation. acs.org The use of SSA offers several advantages, including minimizing operational hazards, reducing environmental pollution, providing good yields, requiring shorter reaction times, and allowing for a simple work-up procedure where the catalyst can be recovered by filtration. acs.orgresearchgate.net

| Aldehyde | Amine | Time (min) | Yield (%) |

|---|---|---|---|

| 4-ClC6H4 | NH4OAc | 4 | 92 |

| 4-MeOC6H4 | NH4OAc | 5 | 94 |

| 4-MeC6H4 | NH4OAc | 4 | 95 |

| 4-NO2C6H4 | NH4OAc | 3 | 96 |

| 3-NO2C6H4 | NH4OAc | 3 | 95 |

Data sourced from E-Researchco. acs.org

Green Chemistry Principles in Tetrahydroacridinone Synthesis

The synthesis of tetrahydroacridinones has increasingly incorporated principles of green chemistry to enhance sustainability. Key advancements include the use of environmentally benign catalysts and energy-efficient reaction conditions.

The application of starch sulfuric acid as a biodegradable and reusable heterogeneous catalyst is a prime example of green synthesis. acs.org It replaces traditional corrosive and hazardous liquid acids, simplifying product purification and minimizing waste. acs.orgresearchgate.net

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for the rapid and efficient construction of the tetrahydroacridinone scaffold. chemistryviews.org Microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating methods. chemistryviews.orgresearchgate.net This technique, often performed in dry media or solvent-free conditions, not only accelerates the reaction but also reduces energy consumption and the use of volatile organic solvents. chemistryviews.orgresearchgate.net For example, the synthesis of 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone was achieved in high yield in just five minutes under microwave irradiation using a heterogeneous catalyst in a dry medium. chemistryviews.org

Derivatization Strategies for Structural Diversity

To explore the chemical space and optimize the properties of tetrahydroacridinones for various applications, derivatization is crucial. Several strategies have been developed to modify the core structure, introducing a wide range of functional groups and creating diverse molecular architectures.

N-Allylation Techniques

N-alkylation, and specifically N-allylation, of the acridinone core introduces a versatile functional group that can be used for further synthetic transformations. The nitrogen atom of the central ring in acridone (B373769) systems can be alkylated under various conditions. A common method involves the reaction of the parent acridone with an alkyl halide. researchgate.net

Microwave-promoted N-alkylation has proven to be a rapid and efficient method. For instance, N-alkylacridones have been synthesized in high yields (90-96%) within minutes by reacting acridone with alkyl halides using a solid support reagent like potassium fluoride (B91410) on alumina, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions. researchgate.netresearchgate.netelsevierpure.com This approach has been used to prepare a variety of N-alkylated derivatives, including N-allyl derivatives, which are valuable precursors for more complex molecules. mdpi.com The resulting N-allyl group can participate in subsequent reactions, such as 1,3-dipolar cycloadditions, to build more complex heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. rsc.org This reaction involves a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, and a dipolarophile, which is typically an alkene or alkyne. rsc.orgelsevierpure.com

The acridine (B1665455) scaffold can act as a 2π component in these reactions. For example, the reaction of acridine with nitrile oxides, such as mesitonitrile oxide, can lead to the formation of isoxazolo[4,5-a]acridine derivatives. rsc.org Although the reaction may require an excess of the 1,3-dipole and can result in mixtures of mono- and bis-cycloadducts, it provides a direct route to novel fused heterocyclic systems. rsc.org The N-allyl derivatives of tetrahydroacridinone can also be employed as dipolarophiles, where the allyl group's double bond reacts with a 1,3-dipole to append a new heterocyclic ring to the nitrogen atom, further expanding the structural diversity of the scaffold. nih.govnih.gov

Substitution Pattern Modifications

Modifying the substitution patterns on both the aromatic and the partially saturated rings of the 1,3,4,10-tetrahydro-9(2H)-acridinone skeleton is a primary strategy for tuning its electronic and steric properties.

A variety of synthetic methods allow for the introduction of different substituents. For example, Friedländer annulation and related multicomponent reactions can be used to construct the acridinone core from substituted anilines and β-dicarbonyl compounds, thereby incorporating desired substituents from the start. chemistryviews.orgresearchgate.net This approach has been used to synthesize derivatives such as 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone and 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one. chemistryviews.orgnih.gov Further modifications can be achieved through electrophilic substitution on the aromatic ring or by functionalizing the methylene (B1212753) groups of the tetrahydro ring. The synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones demonstrates the introduction of multiple aryl groups onto the scaffold. researchgate.netmdpi.com These modifications are essential for developing compounds with tailored biological activities or material properties.

| Compound Name | Substituents | Reference |

|---|---|---|

| 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone | 3,3-dimethyl; 9-phenyl | chemistryviews.org |

| 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one | 7-nitro | nih.gov |

| 7-(Dimethylamino)-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one | 1,3-diphenyl; 7-dimethylamino | researchgate.net |

| 7-Fluoro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one | 1,3-diphenyl; 7-fluoro | researchgate.net |

| N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | N-allyl; 9-carboxamide | uni.lu |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Core Structural Modifications on Biological Efficacy

The tricyclic core of acridone-based compounds is a recognized privileged structure in medicinal chemistry, known for its ability to intercalate with DNA and RNA, making it a candidate for antitumor agents. researchgate.netnih.gov The planarity of the aromatic system is often a key feature for this interaction. researchgate.net For the 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold, the partial saturation of one of the rings introduces a non-planar conformation, which can significantly alter its biological targets and efficacy compared to fully aromatic acridones.

Modifications to the core structure, such as the introduction of additional rings or heteroatoms, can profoundly impact biological activity. For instance, the fusion of a piperazine ring to the acridone (B373769) core has been explored as a strategy to enhance lipophilicity and binding interactions with target proteins. Studies on different heterocyclic systems have shown that alterations to the acridone core can lead to improved antibacterial efficacy, with some derivatives showing superiority to conventional antibiotics.

In a related series of 1,2,3,4-tetrahydro-1-acridone analogues designed as inhibitors of amyloid-β and tau aggregation, N-methylation of the quinolone ring was found to be a key modification that effectively inhibited the aggregation of both Aβ1-42 and tau proteins. nih.gov This highlights that modifications to the nitrogen atom within the core heterocyclic system are a critical factor in determining biological efficacy.

Influence of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on the 1,3,4,10-tetrahydro-9(2H)-acridinone skeleton are critical determinants of pharmacological activity and selectivity. Extensive research on the closely related tacrine analogs offers significant insights into these relationships.

For tacrine-based acetylcholinesterase (AChE) inhibitors, a comprehensive SAR picture has been developed. nih.gov It has been consistently observed that substituents in position 7 of the acridine (B1665455) nucleus have a strongly negative steric contribution to the inhibitory activity. nih.gov Conversely, substituents in position 6 can have a favorable effect, which is tentatively assigned to their hydrophobic character. nih.gov For example, the introduction of a bromine atom at the 6-position of 9-amino-1,2,3,4-tetrahydroacridine resulted in a compound with significant AChE inhibitory activity, with an experimental pIC50 value of 7.18. nih.gov

Investigations into other substituted acridine derivatives have shown that the physicochemical properties and antitumor potency can vary more favorably with the position of the substituent than with its chemical nature. nih.gov Specifically, electron-withdrawing substituents can influence the neutrality of the acridine molecule at physiological pH, which in turn affects cytotoxicity and selective antitumor activity. nih.gov The presence of weakly basic groups in a side chain has been shown to result in low in vitro potency. nih.gov

The following table summarizes the observed influence of substituents on the biological activity of related tetrahydroacridine and acridone scaffolds.

| Core Scaffold | Position of Substitution | Nature of Substituent | Observed Impact on Biological Activity |

| 9-Amino-1,2,3,4-tetrahydroacridine | 7 | Various (Steric bulk) | Detrimental steric effect, leading to decreased activity. nih.gov |

| 9-Amino-1,2,3,4-tetrahydroacridine | 6 | Bromo | Favorable hydrophobic effect, contributing to potent AChE inhibition. nih.gov |

| Acridine | 5 & 7 | Electron-withdrawing groups | 5-substituted compounds showed in vivo antitumor activity, while 7-substituted did not, despite both intercalating with DNA. nih.gov |

| Acridine | Side chain | Weakly basic groups | Resulted in low in vitro potency. nih.gov |

| 1,2,3,4-Tetrahydro-1-acridone | N-position of quinolone ring | Methyl group | Effective inhibition of Aβ1-42 and tau aggregation. nih.gov |

Design Principles for Enhanced Therapeutic Potency and Selectivity

Based on the available SAR data from related compound series, several design principles can be formulated to guide the development of potent and selective 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives.

A primary principle involves the strategic placement of substituents to optimize interactions with the target protein while avoiding steric clashes. As seen in tacrine analogs, positions 6 and 7 are particularly sensitive to substitution. nih.gov Therefore, small, hydrophobic substituents at position 6 could be beneficial, while bulky groups at position 7 should be avoided. This highlights the importance of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), which have been successfully used to rationalize the steric effects of substituents in tacrine analogs. nih.gov

Another key design consideration is the modulation of the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule, affecting its ionization state at physiological pH and consequently its ability to cross cell membranes and interact with its target. For instance, in some acridine series, maintaining neutrality at physiological pH through electron-withdrawing substituents was important for activity. nih.gov

Furthermore, the incorporation of specific functionalities to target particular biological pathways is a valid strategy. For example, designing analogs that can act as dual inhibitors, such as for amyloid-beta and tau aggregation in the context of Alzheimer's disease, has proven to be a successful approach with related tetrahydroacridone structures. nih.gov This often involves the addition of side chains or modifications to the core that allow for simultaneous interaction with multiple targets.

Finally, the synthesis of novel derivatives based on predictive QSAR and CoMFA models is a powerful tool for testing and refining these design principles. nih.gov The successful prediction of the activity of 6-bromo-9-amino-1,2,3,4-tetrahydroacridine demonstrates the utility of these computational models in guiding the design of more potent and selective compounds. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action.

Research on derivatives of the acridone (B373769) scaffold frequently employs molecular docking to evaluate their potential as therapeutic agents. For instance, studies on novel N¹⁰-substituted acridones have used docking to assess their binding affinity to DNA, with docking scores ranging from -6.12 to -8.80 kcal/mol. iajpr.com In such studies, the Lamarckian Genetic Algorithm is often used to identify the conformers with the lowest binding energies. iajpr.com The three-dimensional crystal structure of the target, such as the MADS-box/MEF2D N-terminal domain bound to dsDNA (PDB ID: 8Q9R), is obtained from databases like the RCSB Protein Data Bank. iajpr.com

Similarly, in silico docking has been performed on dihydropyrimido[4,5-a]acridin-2-amines to evaluate their potential as antidiabetic agents by targeting enzymes like α-amylase and α-glucosidase. nih.gov In another study, a series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were docked against the Bcr-Abl oncogene, a key target in cancer therapy. Using programs like AutoDock 4 and AutoDock Vina, researchers reported binding energy scores ranging from -7.8 to -10.16 kcal/mol, indicating strong potential interactions. nih.gov These computational predictions help prioritize compounds for further biological evaluation.

| Compound Series | Target Protein/Receptor | Docking Software | Reported Binding Energy (kcal/mol) |

| Novel N¹⁰-substituted acridones | MADS-box/MEF2D N-terminal domain | AutoDock 1.5.6 | -6.12 to -8.80 iajpr.com |

| 4H-chromone-tetrahydropyrimidines | Bcr-Abl oncogene | AutoDock 4 / Vina | -7.8 to -10.16 nih.gov |

| Dihydropyrimido[4,5-a]acridin-2-amines | α-amylase / α-glucosidase | Not Specified | Not Specified nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.netijnrd.org By quantifying structural properties (descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov

QSAR studies have been instrumental in understanding the therapeutic potential of acridine-based compounds. For example, a comparative QSAR analysis of 9-anilinoacridines revealed the importance of electron-releasing substituents and specific steric interactions for their antitumor activity, while showing a lack of hydrophobic interactions from DNA to cellular systems. nih.gov This suggests the involvement of a protein receptor in their mechanism of action. nih.gov

In a study on tetrahydroquinoline derivatives, which share structural similarities, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed. mdpi.com These models yielded good statistical and predictive properties, as indicated by their validation metrics. mdpi.com Such models provide contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties can be modified to enhance biological activity.

| QSAR Model | q² (Cross-validated R²) | R²pred (External Validation) | Compound Series Studied |

| CoMFA | 0.778 | 0.709 | Tetrahydroquinoline derivatives mdpi.com |

| CoMSIA | 0.764 | 0.713 | Tetrahydroquinoline derivatives mdpi.com |

Density Functional Theory (DFT) Applications in Compound Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. unimib.itfu-berlin.de By calculating properties based on the electron density, DFT provides insights into a molecule's behavior in chemical reactions. bnmv.ac.inuci.edu

For acridine (B1665455) and acridone derivatives, DFT calculations are commonly performed using the B3LYP exchange-correlation functional with basis sets like 6-31G(d,p) or 6-311G(d,p). bnmv.ac.in Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. bnmv.ac.in

Conceptual DFT also provides global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). bnmv.ac.innih.gov These descriptors help predict how a molecule will interact with other species. For instance, studies on acridone derivatives have shown they possess a high HOMO-LUMO gap, indicating significant stability. bnmv.ac.in The electrophilicity indices can be used to compare the reactivity of different derivatives, such as methoxylated versus non-methoxylated molecules. mdpi.com

| DFT-Calculated Parameter | Significance | Example Finding for Acridone Derivatives |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. bnmv.ac.in | Acridone shows a high HOMO-LUMO gap, indicating maximum stability among related derivatives. bnmv.ac.in |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. bnmv.ac.in | Correlates with the HOMO-LUMO gap; high hardness implies high stability. bnmv.ac.in |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. mdpi.com | Values for methoxy and non-methoxy derivatives were found to be substantially similar (0.065 and 0.066 eV, respectively). mdpi.com |

| Condensed Local Softness | Indicates the most likely sites for electrophilic attack. mdpi.com | Found to be substantially different between a non-methoxy derivative (0.0874) and its methoxy counterpart (0.0933). mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes, conformational changes, and the influence of the surrounding environment (like water molecules). arxiv.orgnih.gov

For complex heterocyclic systems, MD simulations are often used to validate docking results and gain a deeper understanding of binding mechanisms. nih.govresearchgate.net For example, in a study of potential Bcr-Abl inhibitors, MD simulations were performed for up to 20 nanoseconds to investigate the stability of the predicted ligand-protein complexes. nih.gov Such simulations can reveal whether a ligand remains stably bound in the active site or if it dissociates over time. Trajectory analyses from MD, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the interaction. researchgate.net

Furthermore, MD simulations are essential for conformational analysis, exploring the different shapes a molecule can adopt. clockss.org For cyclic systems like the tetrahydro- portion of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, understanding the preferred conformations (e.g., chair, boat) and the energy barriers between them is crucial for explaining its interaction with biological targets.

Future Research Directions and Unexplored Avenues

Advanced Preclinical Characterization Methodologies

The foundational step for unlocking the therapeutic potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- involves a comprehensive preclinical characterization using modern, sophisticated methodologies. Future investigations should move beyond basic structural confirmation to build a detailed profile of the compound's physicochemical and pharmacological properties.

A critical area of focus will be the application of computational modeling and simulation . Techniques such as molecular docking and molecular dynamics simulations can predict the binding affinity and interaction of the compound with a wide array of biological targets. These in silico methods offer a rapid and cost-effective way to screen for potential efficacy and to understand the structural basis of its activity, guiding further experimental work.

Furthermore, the implementation of advanced screening techniques is essential. High-Throughput Screening (HTS) can rapidly assess the compound's activity against vast libraries of biological targets. Complementing this, High-Content Screening (HCS), which combines automated microscopy with sophisticated image analysis, can provide nuanced data on the compound's effects on cellular morphology and function, offering deeper insights into its mechanism of action. Phenotypic screening, which observes the compound's effects on whole cells or organisms, can also help identify its therapeutic potential without a preconceived target.

Finally, a thorough examination of the compound's pharmacokinetic and pharmacodynamic (PK/PD) profile is necessary. This involves detailed studies on its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining how the body affects the drug and vice versa, which is fundamental for any future clinical development.

| Methodology | Application in Future Research | Potential Insights |

| Computational Modeling | Predict binding modes and affinities with various protein targets. | Identification of high-probability targets; understanding structure-activity relationships. |

| High-Throughput Screening (HTS) | Rapidly screen against large libraries of enzymes, receptors, and cell lines. | Discovery of initial "hits" and broad biological activity. |

| High-Content Screening (HCS) | Analyze effects on cellular parameters like apoptosis, proliferation, and morphology. | Detailed mechanistic insights at a cellular level. |

| Pharmacokinetic (ADME) Studies | Determine absorption, distribution, metabolism, and excretion profiles. | Understanding of the compound's behavior in a biological system. |

| Spectroscopic Analysis | In-depth structural and property analysis using NMR, MS, IR, and UV-Vis techniques. | Confirmation of structure and physicochemical properties. |

Investigation of Novel Biological Targets and Pathways

While the acridone (B373769) scaffold is traditionally known for its ability to intercalate DNA and inhibit topoisomerase enzymes, future research on 9(2H)-Acridinone, 1,3,4,10-tetrahydro- should aim to identify novel and more specific biological targets. benthamdirect.com This strategic shift can lead to the development of therapies with improved efficacy and reduced off-target effects.

One promising avenue is the exploration of its role as a protein kinase inhibitor . Various acridone derivatives have shown inhibitory activity against kinases like AKT, MARK4, and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer. nih.govnih.govnih.gov Investigating the inhibitory potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- against a panel of cancer-related kinases could uncover new therapeutic applications.

Another area of significant interest is its potential to target unique nucleic acid structures, such as G-quadruplexes . These structures are found in telomeres and the promoter regions of oncogenes like MYC, and their stabilization by small molecules can inhibit cancer cell proliferation. acs.org The planar nature of the acridone core makes it a suitable candidate for binding to and stabilizing these structures.

Furthermore, exploring the compound's impact on various cellular signaling pathways is critical. For instance, studies on other acridones have demonstrated effects on the ERK pathway and the induction of apoptosis through oxidative stress, which involves the depletion of glutathione and alterations in glycerophospholipid metabolism. mdpi.comresearchgate.net A metabolomics-based approach could provide a comprehensive view of the metabolic perturbations induced by the compound, revealing its mechanism of action and identifying novel pathways it may modulate. researchgate.net

| Potential Target/Pathway | Rationale for Investigation | Therapeutic Implication |

| Protein Kinases (e.g., AKT, MARK4) | Kinases are frequently dysregulated in diseases like cancer; other acridones show inhibitory activity. nih.gov | Development of targeted cancer therapies. |

| G-Quadruplex DNA Structures | Stabilization of G-quadruplexes in telomeres and oncogenes is a novel anti-cancer strategy. acs.org | Inhibition of tumor growth and proliferation. |

| ERK Signaling Pathway | This pathway is a key regulator of cell proliferation and survival. mdpi.com | Modulation of fundamental cellular processes. |

| Glutathione Metabolism | Induction of oxidative stress is a known anti-cancer mechanism. researchgate.net | Potential for pro-apoptotic cancer therapies. |

| Viral Enzymes (e.g., HCV Helicase) | The acridone scaffold has shown potential as an antiviral agent. | Development of novel antiviral treatments. |

Exploration of Combination Therapies and Synergistic Effects

A significant future direction for 9(2H)-Acridinone, 1,3,4,10-tetrahydro- lies in its potential use in combination therapies, particularly for treating cancer. The ability of a compound to work synergistically with existing drugs can enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. juniperpublishers.com

A key focus should be on its ability to overcome multidrug resistance (MDR) . Many cancers develop resistance to chemotherapy by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell. Acridone derivatives have been shown to inhibit these pumps, thereby increasing the intracellular concentration and effectiveness of co-administered chemotherapeutic agents. nih.govresearchgate.net Research into whether 9(2H)-Acridinone, 1,3,4,10-tetrahydro- can act as an MDR modulator in combination with standard cancer drugs like temozolomide or doxorubicin could yield significant results. nih.gov

Investigating synergistic cytotoxicity with established chemotherapies is another critical step. Studies combining novel acridone derivatives with temozolomide have demonstrated a synergistic effect in killing both drug-sensitive and drug-resistant glioma cells. nih.gov A systematic screening of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in combination with a panel of anti-cancer drugs across various cancer cell lines could identify potent therapeutic pairings.

Finally, the design of hybrid molecules that incorporate the tetrahydroacridinone scaffold with other pharmacophores is an innovative approach. For example, creating conjugates with nitric oxide (NO)-donating moieties has been shown to enhance cytotoxic effects and reverse doxorubicin resistance. nih.gov This strategy aims to develop single molecules that can act on multiple targets or pathways simultaneously, offering a more potent and targeted therapeutic effect.

| Combination Strategy | Mechanism of Action | Potential Therapeutic Benefit |

| MDR Reversal | Inhibition of efflux pumps such as P-glycoprotein. researchgate.net | Increased efficacy of conventional chemotherapy; overcoming drug resistance. |

| Synergistic Cytotoxicity | Targeting complementary pathways to induce cancer cell death. nih.govnih.gov | Enhanced tumor killing; potential for dose reduction and lower toxicity. |

| Hybrid Molecules | Combining the acridone scaffold with other active moieties (e.g., NO-donors). | Multi-target action from a single compound; improved potency. |

Sustainable Synthesis and Production Routes for Clinical Translation

For any promising compound to move from the laboratory to the clinic, the development of efficient, scalable, and sustainable synthesis routes is paramount. Future research must focus on "green chemistry" principles to ensure that the production of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- is environmentally friendly and economically viable. mdpi.com

One key area is the development of one-pot and multi-component reactions . These approaches improve efficiency by reducing the number of synthetic steps, minimizing the need for purification of intermediates, and thereby lowering solvent consumption and waste generation. nih.govnih.gov The use of recyclable catalysts, such as montmorillonite K10, in these reactions further enhances their sustainability. benthamdirect.com

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. sphinxsai.comnih.gov Applying MAOS to the synthesis of the tetrahydroacridinone core could provide a rapid and efficient production method suitable for scaling up. sphinxsai.com

Exploring biocatalytic and biosynthetic routes represents a frontier in sustainable synthesis. This could involve using enzymes or engineered microorganisms, such as E. coli, to produce the acridone scaffold from simple precursors. nih.gov This approach, which leverages the principles of metabolic engineering, can offer a highly sustainable and specific method for producing complex molecules under mild conditions, avoiding the use of harsh reagents and solvents. nih.govnih.gov

| Synthesis Approach | Principle | Advantages for Clinical Translation |

| One-Pot/Multi-Component Reactions | Combining multiple reaction steps into a single procedure. nih.gov | Increased efficiency, reduced waste, lower cost. |

| Microwave-Assisted Synthesis | Using microwave energy for rapid and uniform heating. | Drastically reduced reaction times, higher yields, scalability. |

| Modular Chemical Synthesis | Building the molecule from readily available commercial starting materials. acs.org | Flexibility, efficiency, and improved overall yield. |

| Biocatalysis/Biosynthesis | Utilizing enzymes or engineered microbes for synthesis. nih.gov | Highly sustainable, environmentally benign, high specificity. |

Q & A

Q. What are the common synthetic routes for 9(2H)-Acridinone derivatives, and how can reaction conditions be optimized?

Methodological Answer:

- Conventional Synthesis : Cyclocondensation of cyclohexane-1,3-dione with aldehydes and o-aminophenol under acidic conditions yields acridinedione derivatives. For example, reacting aldehydes with cyclohexane-1,3-dione forms tetraketones, which further react with o-aminophenol to produce 10-(2-hydroxyphenyl) derivatives .

- Advanced Optimization : Solvent selection (e.g., DMSO or DMF) and temperature control (e.g., room temperature vs. reflux) significantly impact yields. For instance, derivatives like 1,9-bis(4-nitrophenyl)urea-acridinone are synthesized in DMSO at ambient conditions, achieving >90% purity after recrystallization .

Q. How can researchers confirm the structural integrity of synthesized 9(2H)-Acridinone derivatives?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Proton and carbon NMR verify substituent positions and hydrogen bonding (e.g., NH groups in urea-linked derivatives resonate at δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for 1,9-bis(3,5-bis(trifluoromethyl)phenyl)urea-acridinone at m/z 689.2) .

- Melting Point Analysis : Sharp melting points (e.g., 328–331°C for nitrophenyl derivatives) indicate purity .

Q. What safety precautions are critical when handling 9(2H)-Acridinone derivatives?

Methodological Answer:

- Hazard Mitigation :

Advanced Research Questions

Q. How do electronic and steric effects influence the pharmacological activity of 9(2H)-Acridinone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimalarial activity by increasing lipophilicity and target binding. For example, 7-chloro-3-(2,4-dichlorophenyl)-tetrahydroacridinone derivatives show improved efficacy against Plasmodium strains due to halogen interactions with heme .

- Steric hindrance from bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) can reduce off-target effects but may lower solubility .

Q. How can computational modeling guide the design of novel 9(2H)-Acridinone-based inhibitors?

Methodological Answer:

- In Silico Strategies :

- Docking Studies : Predict binding affinity to targets like Plasmodium lactate dehydrogenase or bacterial topoisomerases .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

- MD Simulations : Assess stability of acridinone-protein complexes over nanosecond timescales .

Q. What strategies resolve contradictory data in reaction yields or biological activity?

Methodological Answer:

- Root-Cause Analysis :

- Replication : Repeat syntheses with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate yield discrepancies .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or dimerized intermediates) .

- Biological Assay Validation : Compare activity across multiple cell lines or enzyme isoforms to rule out assay-specific artifacts .

Q. How can 9(2H)-Acridinone derivatives be functionalized for use as analytical indicators?

Methodological Answer:

- Functionalization Techniques :

- pH-Sensitive Modifications : Introducing hydroxyl or amino groups (e.g., 10-hydroxy-3,3,6,6-tetramethyl derivatives) enables colorimetric transitions in acid-base titrations (pink in basic media) .

- Fluorescent Tagging : Conjugation with fluorophores (e.g., dansyl chloride) enhances detection limits in HPLC or fluorescence microscopy .

Key Research Challenges and Future Directions

- Synthetic Scalability : Transitioning from small-scale (mg) to gram-scale synthesis while maintaining purity .

- Toxicity Profiling : Addressing organ-specific toxicity (e.g., cardiotoxicity in floxacrine analogs) through metabolite identification .

- Multidisciplinary Applications : Exploring roles in photodynamic therapy (via fluorescence) or as anion sensors (urea/thiourea derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.